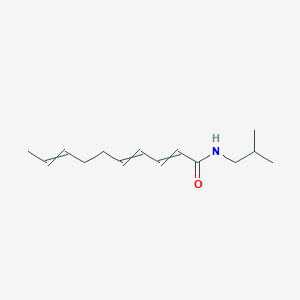
N-(2-Methylpropyl)deca-2,4,8-trienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)deca-2,4,8-trienamide typically involves the reaction of decatrienoic acid with isobutylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Temperature: 50-60°C
Solvent: Ethanol or another suitable organic solvent
Catalyst: Dehydrating agents such as DCC (dicyclohexylcarbodiimide)
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves:
Large-scale reactors: To handle bulk quantities of reactants
Continuous monitoring: To maintain optimal reaction conditions
Purification steps: Such as distillation or crystallization to obtain the final product with high purity
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylpropyl)deca-2,4,8-trienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated amides.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Solvents: Organic solvents like ethanol, methanol, or dichloromethane
Major Products Formed
Oxidation products: Include oxides and hydroxylated derivatives
Reduction products: Include saturated amides
Substitution products: Include various substituted amides depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(2-Methylpropyl)deca-2,4,8-trienamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its effects on ion channels and nerve function due to its numbing properties.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Industry: Used as a flavoring agent in food and beverages, and in cosmetics for its tingling sensation.
Mecanismo De Acción
The mechanism of action of N-(2-Methylpropyl)deca-2,4,8-trienamide involves its interaction with ion channels in nerve cells. The compound binds to and modulates the activity of these channels, leading to altered nerve signal transmission. This results in the characteristic tingling and numbing sensations. The molecular targets include voltage-gated sodium channels and transient receptor potential (TRP) channels .
Comparación Con Compuestos Similares
Similar Compounds
Pellitorine: Another amide with similar numbing properties.
Capsaicin: Known for its pungent and numbing effects, found in chili peppers.
Eugenol: Found in clove oil, with analgesic properties.
Uniqueness
N-(2-Methylpropyl)deca-2,4,8-trienamide is unique due to its specific structure, which imparts a distinct tingling sensation without the intense heat associated with compounds like capsaicin. Its mild numbing effect makes it suitable for use in various applications, from food flavoring to topical analgesics .
Propiedades
Número CAS |
52657-13-3 |
|---|---|
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)deca-2,4,8-trienamide |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-5,8-11,13H,6-7,12H2,1-3H3,(H,15,16) |
Clave InChI |
OCUXKVCDBHKIIP-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCC=CC=CC(=O)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


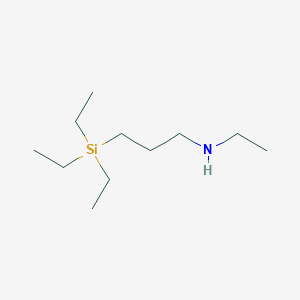
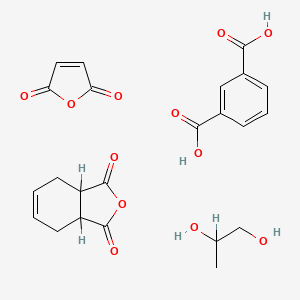
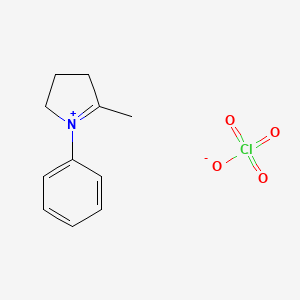
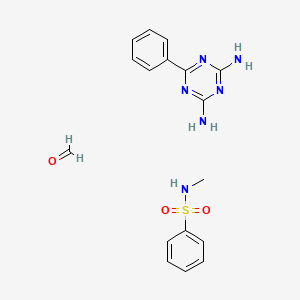
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)

![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)

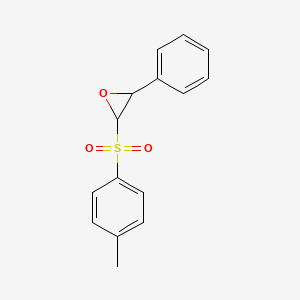
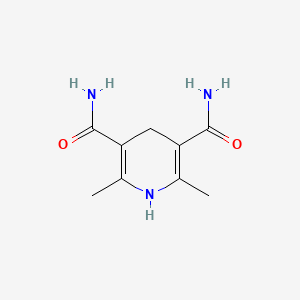
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
